Zirconium di(acetate) oxide

Description

Properties

IUPAC Name |

acetic acid;oxozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDZZAIXBVKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O=[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894023 | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5153-24-2 | |

| Record name | Zirconyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium di(acetate) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Core: A Technical Guide to the Crystal Structure of Solid Zirconium Acetate Oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the realm of materials science and coordination chemistry, the name "zirconium di(acetate) oxide" can be a source of ambiguity. Simple chemical formulas often belie complex structural realities. This guide moves beyond nominal designations to provide an in-depth exploration of the well-characterized, solid-state structure that represents this class of compounds: the hexanuclear zirconium cluster, Zr₆O₄(OH)₄(CH₃COO)₁₂ . Understanding this intricate architecture is paramount for its application as a precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and zirconia-based ceramics, which are of significant interest in catalysis, drug delivery, and materials engineering. This document serves as a senior application scientist's perspective on the synthesis, characterization, and structural elucidation of this foundational zirconium cluster.

The Genesis of a Cluster: Synthesis and Crystallization

The formation of the Zr₆O₄(OH)₄(CH₃COO)₁₂ cluster is a fascinating example of self-assembly in solution, driven by the hydrolysis and condensation of zirconium precursors in the presence of acetate ligands. The most reliable method to obtain single crystals suitable for X-ray diffraction is through the controlled, slow evaporation of a specific aqueous solution.

Causality in Synthesis: Why this Approach?

The choice of starting materials and crystallization method is critical. Zirconyl chloride (ZrOCl₂·8H₂O) is a common precursor, as it readily dissolves in water to provide the tetranuclear hydrolysis species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The introduction of acetic acid serves a dual purpose: it acts as a ligand that coordinates to the zirconium centers and modulates the pH of the solution. The slow evaporation technique is employed to gently increase the concentration of the solution, allowing the hexanuclear clusters to form and organize into a crystalline lattice without rapid precipitation, which would likely result in an amorphous or poorly crystalline powder. This deliberate, kinetically controlled process is essential for growing high-quality single crystals.

Experimental Protocol: Synthesis and Crystallization

This protocol is a self-validating system; successful execution will yield crystalline material suitable for the analyses described in the subsequent sections.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Preparation of the Stock Solution: Prepare an aqueous solution of 0.1 M Zr(IV) by dissolving the appropriate amount of zirconyl chloride octahydrate in deionized water.

-

Introduction of Acetate: To the zirconium solution, add glacial acetic acid to achieve a desired molar ratio of acetic acid to zirconium. A stepwise increase in this ratio has been shown to drive the equilibrium from the initial tetranuclear zirconium species to the desired hexanuclear acetate cluster.[1][2] A final concentration of approximately 1 M acetic acid is a suitable target.[3]

-

Crystallization: Loosely cover the vessel containing the solution to allow for slow evaporation at ambient temperature. This process may take several days to weeks.

-

Crystal Harvesting: Once visible, well-formed crystals appear, carefully extract them from the mother liquor using a pipette or by decanting the solution. Wash the crystals sparingly with a small amount of cold deionized water and dry them in air.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the zirconium acetate oxide cluster, SC-XRD provides unambiguous evidence of its hexanuclear core and the coordination environment of the zirconium atoms.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD follows a systematic workflow. The quality of the final structure is contingent on the quality of the initial crystal.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: Under a microscope, select a single, transparent, and flaw-free crystal. The ideal crystal should have well-defined faces and be of an appropriate size (typically 0.1-0.3 mm in all dimensions). Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ=0.71073 Å) and a detector. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption. This step yields a list of unique reflections and their intensities.

-

Structure Solution and Refinement: The positions of the heavy atoms (zirconium) are typically determined first using direct methods. Subsequent Fourier analysis reveals the positions of the lighter atoms (oxygen and carbon). The structural model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Interpretation of the Crystal Structure

The single-crystal X-ray diffraction analysis of solid zirconium acetate oxide reveals a hydrated hexanuclear cluster with the formula Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O.[1]

-

The Core: The structure is built around an octahedron of six zirconium atoms. This Zr₆ octahedron is capped by four μ₃-oxo (O²⁻) and four μ₃-hydroxo (OH⁻) ligands on its faces.[4]

-

Coordination Environment: Each zirconium atom is eight-coordinate, bonded to four oxygen atoms from the oxo/hydroxo core and four oxygen atoms from bridging bidentate acetate ligands.[1] This coordination geometry can be described as a distorted square antiprism.

-

Ligand Binding: The twelve acetate ligands bridge the edges of the Zr₆ octahedron in a syn-syn bidentate fashion.[1]

-

Crystal Packing: The individual neutral clusters are packed in the crystal lattice along with water molecules of crystallization.

The crystallographic data provide a wealth of quantitative information, summarized in the table below.

| Parameter | Value | Source |

| Chemical Formula | C₂₄H₄₄O₃₂Zr₆ (cluster) | [1] |

| Formula Weight | 1472.0 g/mol (cluster) | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/m | [1] |

| a, b (Å) | 18.034(4) | [1] |

| c (Å) | 15.004(3) | [1] |

| α, β, γ (°) | 90, 90, 90 | [1] |

| Volume (ų) | 4877.9(2) | [1] |

| Z (formula units/cell) | 2 | [1] |

| Key Bond Lengths (Å) | ||

| Zr-O (μ₃-O/OH) | 2.161(5) | [1] |

| Zr-O (acetate) | 2.223(8) - 2.254(8) | [1] |

Structure in Solution: Corroboration by EXAFS

While SC-XRD provides an exquisite picture of the solid state, it is often crucial to understand if the characterized structure persists in solution, especially when the material is used as a precursor. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for this purpose as it probes the local atomic environment of a specific element (in this case, zirconium) in non-crystalline samples.

The Power of EXAFS

EXAFS analysis of a zirconium acetate solution reveals that the hexanuclear cluster structure determined in the solid state is indeed maintained in solution.[1][2] The data fitting shows two distinct Zr-O bond distances, corresponding to the shorter bonds with the μ₃-oxo/hydroxo core and the longer bonds with the acetate ligands.[1] Furthermore, the analysis of the Zr-Zr distances is consistent with each zirconium atom having four neighboring zirconium atoms, as expected for the octahedral arrangement in the Zr₆ cluster.[1] This self-validating correspondence between the solid-state and solution-state data provides high confidence that the crystalline form is a true representation of the dominant species in the precursor solution.

Conclusion: A Foundation for Innovation

The crystal structure of solid this compound, correctly identified as the hexanuclear cluster Zr₆O₄(OH)₄(CH₃COO)₁₂, is a cornerstone of zirconium coordination chemistry. Its detailed structural elucidation through single-crystal X-ray diffraction, supported by EXAFS analysis of its solution behavior, provides the fundamental knowledge required for the rational design and synthesis of advanced materials. For researchers in drug development and materials science, a thorough understanding of this precursor's atomic-level architecture is not merely academic; it is the basis for controlling the properties and performance of the resulting functional materials. This guide provides the necessary technical framework and field-proven insights to empower scientists to build upon this foundational knowledge.

References

-

Hennig, C., Weiss, S., Kraus, W., Kretzschmar, J., & Scheinost, A. C. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 56(5), 2473–2480. [Link]

-

Stern, R. D., Kingsbury, R. S., & Persson, K. A. (2021). Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex [Zr6O4(OH)4(H2O)24]12+, from Density Functional Theory. Inorganic Chemistry, 60(23), 18136–18149. [Link]

-

Rojas-Buzo, S., Chávez-Rojo, M. A., & Dorazco-González, A. (2024). Zr6O8 core cluster with formula unit [Zr6O4(OH)4(OH2)8(CH3COO)4(SO4)4]·nH2O obtained under mild conditions. RSC Advances, 14(39), 28169-28178. [Link]

-

Kickelbick, G. (2003). Synthesis, crystal structure and thermal decomposition of Zr6O4(OH)4(CH3CH2COO)12. Journal of Sol-Gel Science and Technology, 28, 131–138. [Link]

-

Hennig, C., et al. (2017). Solution species and crystal structure of Zr(IV) acetate. Helmholtz-Zentrum Dresden-Rossendorf Preprint. [Link]

Sources

Molecular weight and formula of zirconium di(acetate) oxide

An In-depth Technical Guide to Zirconium Acetate: From Misnomer to Molecular Precision

Foreword

For researchers and drug development professionals, precision in chemical identity is paramount. A misidentified precursor can compromise synthesis, invalidate results, and waste significant resources. Zirconium di(acetate) oxide, a compound frequently referenced in materials science and catalysis, is a case study in the importance of looking beyond simple nomenclature. While often represented by simplified, monomeric formulas in commercial listings, the true structure is a complex, elegant hexanuclear cluster. This guide provides an in-depth exploration of this compound, correcting common misconceptions and offering a rigorous, evidence-based understanding for its effective application.

Section 1: The Core Directive - Unraveling the Nomenclature and Structure

The term "this compound" or "zirconyl acetate" is a persistent misnomer. Chemical databases and suppliers often list formulas such as ZrO(CH₃COO)₂ or Zr(CH₃COO)₂. While these serve as simple stoichiometric representations, they fail to capture the compound's actual state in both aqueous solution and solid form.

Through advanced analytical techniques, primarily single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, the true structure has been unequivocally identified as a hexanuclear cluster.[1][2][3] The correct molecular formula is Zr₆O₄(OH)₄(CH₃CO₂)₁₂ (hexazirconium(IV) tetroxide tetrahydroxide dodecaacetate).[4]

This distinction is not merely academic. The cluster's unique structure is the very source of its utility, particularly as a pre-formed, stable secondary building unit (SBU) for the synthesis of robust Metal-Organic Frameworks (MOFs) like the UiO-66 series.[5][6] Understanding this cluster is the key to harnessing its chemical potential.

Section 2: Physicochemical and Structural Identity

The physical and chemical properties of zirconium acetate are a direct consequence of its hexanuclear cluster structure. Commercially, it is most often supplied as a clear, colorless, and mildly acidic aqueous solution.[7][8]

Comparative Molecular Formulas and Weights

The discrepancy in reported formulas can be a significant source of confusion. The following table clarifies the various representations and provides the scientifically validated data for the hexanuclear cluster.

| Parameter | Simplified Formula 1 | Simplified Formula 2 | Validated Hexanuclear Cluster |

| Common Name | Zirconium Acetate | Zirconyl Acetate | Hexazirconium tetroxide tetrahydroxide dodecaacetate |

| Chemical Formula | C₄H₆O₄Zr | C₄H₆O₅Zr | C₂₄H₄₀O₃₂Zr₆ |

| Molecular Weight | ~209.31 g/mol | ~225.31 g/mol | 1388.16 g/mol (anhydrous) |

| CAS Number | 7585-20-8 (Often for solutions) | 5153-24-2 | 4229-34-9[4] |

| Structural Note | Stoichiometric representation. | Stoichiometric representation. | Confirmed by X-ray diffraction and EXAFS.[1][2] |

Data compiled from multiple sources. The validated cluster data represents the true chemical entity.

The Zr₆O₄(OH)₄ Core: A Foundation of Stability

The heart of the molecule is the Zr₆O₄(OH)₄ core. In this arrangement, six zirconium atoms form an octahedron. The triangular faces of this octahedron are alternately capped by four μ₃-oxide (O²⁻) and four μ₃-hydroxide (OH⁻) ligands.[9][10] This inorganic core is then peripherally coordinated by twelve bidentate acetate ligands, which bridge the edges of the zirconium octahedron, resulting in each zirconium atom achieving a coordination number of eight.[1][11]

This specific arrangement is not arbitrary; it is an extraordinarily stable species that forms spontaneously in aqueous solutions containing Zr(IV) ions and acetic acid.[2][3] This inherent stability is the reason it serves as a reliable building block in more complex syntheses.

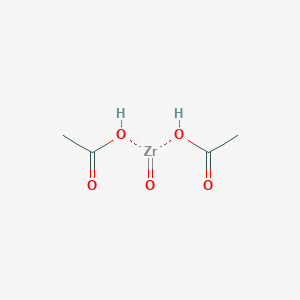

Caption: Conceptual diagram of the Zr₆O₄(OH)₄(Acetate)₁₂ cluster.

Section 3: Synthesis and Structural Verification

The synthesis of the Zr₆O₄(OH)₄(CH₃CO₂)₁₂ cluster is a robust process, leveraging the thermodynamic favorability of the cluster's formation. The primary experimental techniques for verifying the structure are single-crystal X-ray diffraction for solid-state analysis and EXAFS for confirmation in both solid and solution phases.

Experimental Protocol: Synthesis of Zirconium Acetate Cluster

This protocol describes a common laboratory method for synthesizing the hexanuclear cluster, adapted from established literature.[4][12][13] The causality for this specific workflow is the controlled hydrolysis and polymerization of a zirconium precursor in the presence of a coordinating carboxylic acid.

Sources

- 1. hzdr.de [hzdr.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Zirconium(IV) acetate - Wikipedia [en.wikipedia.org]

- 5. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 6. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 7. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 8. dixonchew.co.uk [dixonchew.co.uk]

- 9. Acetate exchange mechanism on a Zr12 oxo hydroxo cluster: relevance for reshaping Zr–carboxylate coordination adaptable networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zr6O8 core cluster with formula unit [Zr6O4(OH)4(OH2)8(CH3COO)4(SO4)4]·nH2O obtained under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Zirconium Di(acetate) Oxide: Synthesis, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of zirconium di(acetate) oxide, a versatile precursor with significant applications in materials science, catalysis, and the pharmaceutical industry. Moving beyond a simple datasheet, this document delves into the nuanced chemistry of its synthesis, the intricacies of its structural and functional properties, and its emerging roles in advanced applications, particularly in drug development. The information presented herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Unveiling the True Nature of "this compound"

While often referred to by the simplified name this compound, the compound commonly used in research and industry possesses a more complex and elegant structure. X-ray crystallography has revealed that what is typically supplied as "zirconium acetate" is, in fact, a hexanuclear cluster with the chemical formula Zr₆O₄(OH)₄(CH₃CO₂)₁₂ [1][2]. This hexazirconium(IV) tetroxide tetrahydroxide dodecaacetate cluster forms the core of the material's unique properties and reactivity.

This guide will primarily focus on this well-characterized hexanuclear cluster, while acknowledging that other zirconium acetate species may exist under different conditions. Understanding this fundamental structure is paramount to comprehending the compound's behavior in solution and its subsequent transformations into various functional materials.

Synthesis Strategies: From Benchtop to Industrial Scale

The synthesis of this compound can be broadly categorized into two primary routes: the reaction of zirconium salts with acetic acid and the hydrolysis of zirconium alkoxides. The choice of method is often dictated by the desired purity, scale, and cost considerations[3][4].

Synthesis from Zirconium Salts: A Straightforward and Scalable Approach

This is the most common and economically viable method for producing this compound[3][4]. The reaction typically involves a zirconium salt, such as zirconyl chloride (ZrOCl₂) or zirconium carbonate, and acetic acid in an aqueous medium[3][5].

Causality Behind Experimental Choices:

-

Choice of Zirconium Salt: Zirconyl chloride is a readily available and cost-effective precursor. The chloride ions, however, may require removal for certain high-purity applications. Zirconium carbonate offers the advantage of producing only water and carbon dioxide as byproducts upon reaction with acetic acid, leading to a cleaner reaction mixture.

-

Role of Acetic Acid: Acetic acid serves as both a reactant and a solvent. The acetate ligands coordinate to the zirconium centers, leading to the formation of the stable hexanuclear cluster. The concentration of acetic acid can influence the pH of the solution and the equilibrium of the final product.

-

Temperature Control: The reaction is often carried out at a slightly elevated temperature (e.g., 20-80°C) to facilitate the dissolution of the reactants and promote the reaction kinetics[5].

Experimental Protocol: Synthesis of this compound Solution from Zirconyl Chloride

Objective: To synthesize a stable aqueous solution of this compound.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ammonium hydroxide solution (for pH adjustment, optional)

Procedure:

-

In a well-ventilated fume hood, prepare a solution of zirconyl chloride octahydrate in deionized water.

-

Slowly add glacial acetic acid to the zirconyl chloride solution while stirring continuously. The molar ratio of acetic acid to zirconium is a critical parameter and can be varied to optimize the reaction. A common starting point is a 1:1 molar ratio[6].

-

The pH of the resulting solution will be acidic. If a higher pH is desired for specific applications or to promote crystallization, a dilute solution of ammonium hydroxide can be added dropwise while monitoring the pH[6].

-

Heat the mixture gently (e.g., to 40-60°C) with continuous stirring for a period of 1-2 hours to ensure the completion of the reaction.

-

The final product is a clear to slightly amber aqueous solution of this compound. The concentration, typically expressed as % ZrO₂, can be adjusted by the initial reactant concentrations or by subsequent dilution[7].

Synthesis via Hydrolysis of Zirconium Alkoxides: A High-Purity Route

For applications demanding exceptional purity and control over particle size, the hydrolysis of zirconium alkoxides, such as zirconium n-propoxide or zirconium n-butoxide, is the preferred method[3][4]. This route avoids the introduction of halide impurities.

Causality Behind Experimental Choices:

-

Alkoxide Precursors: Zirconium alkoxides are highly reactive towards water. This reactivity allows for the controlled formation of zirconium-oxygen bonds through hydrolysis and condensation reactions.

-

Role of Acetic Acid: In this synthesis, acetic acid acts as a chelating agent. It modifies the zirconium precursor, controlling its hydrolysis and condensation rates. This moderation prevents rapid, uncontrolled precipitation of zirconium hydroxide and allows for the ordered formation of the this compound cluster.

-

Solvent System: The reaction is typically carried out in an organic solvent, such as an alcohol corresponding to the alkoxide used (e.g., n-propanol for zirconium n-propoxide), to ensure miscibility of the reactants.

Experimental Protocol: Synthesis of this compound from Zirconium n-Propoxide

Objective: To synthesize high-purity this compound.

Materials:

-

Zirconium(IV) n-propoxide (Zr(OCH₂CH₂CH₃)₄)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous n-propanol

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture, dissolve zirconium(IV) n-propoxide in anhydrous n-propanol.

-

In a separate flask, prepare a solution of glacial acetic acid in anhydrous n-propanol.

-

Slowly add the acetic acid solution to the zirconium n-propoxide solution with vigorous stirring. The molar ratio of acetic acid to zirconium is crucial for controlling the reaction.

-

The reaction mixture is typically stirred at room temperature for several hours to allow for the complete reaction and formation of the zirconium acetate species.

-

The resulting product can be used as a solution or the solvent can be removed under vacuum to obtain a solid powder.

Synthesis Workflow Diagram

Caption: The multifaceted applications of this compound.

Safety and Handling

This compound is generally considered to have low systemic toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes, as it can be an irritant.[1]

-

Storage: The solid form is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4] Aqueous solutions are stable at room temperature but can undergo hydrolysis over time, especially with changes in pH or prolonged exposure to high temperatures.[1][8][9]

Conclusion

This compound, with its well-defined hexanuclear cluster structure, is a compound of significant scientific and industrial importance. Its versatile synthesis routes and unique physicochemical properties make it an invaluable precursor for a wide range of advanced materials, including high-purity zirconia and functional metal-organic frameworks. For researchers and professionals in drug development, this compound offers intriguing possibilities as a component in controlled-release systems and as a stabilizer in complex formulations. A thorough understanding of its chemistry, as outlined in this guide, is the key to unlocking its full potential in these and other innovative applications.

References

-

American Elements. (n.d.). Zirconium Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zirconium acetate. PubChem Compound Database. Retrieved from [Link]

-

Hennig, C., Weiss, S., Kraus, W., Kretzschmar, J., & Scheinost, A. C. (2017). Solution species and crystal structure of Zr(IV) acetate. Inorganic Chemistry, 56(5), 2473–2480. Retrieved from [Link]

-

Wikipedia. (n.d.). Zirconium(IV) acetate. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Zirconium acetate (ZA). Retrieved from [Link]

-

Hennig, C., et al. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 56(5), 2473-2480. Retrieved from [Link]

-

Hennig, C., et al. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. ResearchGate. Retrieved from [Link]

-

ExportersIndia. (n.d.). Zirconium Acetate Solution. Retrieved from [Link]

-

ClinicalTrials.eu. (n.d.). Zirconium (89Zr) Patritumab Deruxtecan – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Open MedScience. (2024, January 1). Zirconium Radiopharmaceuticals in Nuclear Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN101870475B - Method for synthesizing zirconium silicate powder at low temperature by non-hydrolytic sol-gel reaction using zirconium acetate as zirconium source.

-

ResearchGate. (n.d.). FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Highly Stabilized Zirconia Sol from Zirconium n-propoxide-diglycol System. Retrieved from [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

-

ResearchGate. (n.d.). Main clinical trials of sodium zirconium cyclosilicate for the treatment of hyperkalaemia. Retrieved from [Link]

-

Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

-

Redalyc. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Retrieved from [Link]

-

RSC Publishing. (2025, May 9). Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of zirconium acetate solution with low free acetic acid. Retrieved from [Link]

-

MDPI. (n.d.). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural chemistry of modified zirconium (IV) complexes: Preparation, spectroscopic characterization and DFT assisted optimize. Retrieved from [Link]

-

AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

-

PubMed. (2010). Clinical trials in zirconia: a systematic review. Retrieved from [Link]

Sources

- 1. Zirconium acetate | C8H12O8Zr | CID 24237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zirconium(IV) acetate - Wikipedia [en.wikipedia.org]

- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 4. chemneo.com [chemneo.com]

- 5. Preparation method of zirconium acetate solution with low free acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. hzdr.de [hzdr.de]

- 7. Zirconium acetate (ZA) | CAS 7585-20-8 | Connect Chemicals [connectchemicals.com]

- 8. Page loading... [guidechem.com]

- 9. luxfermeltechnologies.com [luxfermeltechnologies.com]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Zirconium Di(acetate) Oxide

This guide provides a comprehensive examination of the thermal decomposition of zirconium di(acetate) oxide, a critical precursor in the synthesis of advanced zirconia (ZrO₂) ceramics. Tailored for researchers, materials scientists, and professionals in drug development utilizing zirconia-based materials, this document elucidates the complex physicochemical transformations that govern the conversion of the molecular precursor into the final oxide material. We will explore the decomposition pathway, the influence of experimental parameters, and the analytical methodologies required for a thorough characterization, thereby providing a robust framework for controlling the synthesis of zirconia with desired properties.

Introduction: The Significance of Precursor Decomposition

This compound, often referred to simply as zirconium acetate, is a moderately water-soluble crystalline compound that serves as a vital precursor for producing high-purity zirconia (ZrO₂).[1] The thermal decomposition of this precursor is a cornerstone of sol-gel and other chemical synthesis routes, as the precise control over this process dictates the phase, crystallinity, particle size, and morphology of the resulting zirconia.[2] Understanding the stepwise transformation from a complex zirconium-organic framework to a pure inorganic oxide is paramount for engineering materials with tailored properties for applications ranging from catalysis and thermal barrier coatings to dental implants and drug delivery systems.[3][4][5]

This guide moves beyond a simple procedural description, offering insights into the causality behind the observed phenomena. We will detail the self-validating analytical workflows that ensure reproducibility and accuracy in characterizing the decomposition process.

The Precursor: Structure of this compound in Solution and Solid State

To comprehend the decomposition behavior, one must first understand the nature of the precursor itself. Zirconium(IV) ions in aqueous solution undergo extensive hydrolysis and polymerization. In the presence of acetate ligands, this process is controlled, leading to the formation of stable, polynuclear oxo-hydroxo clusters. Spectroscopic and diffraction studies have revealed that a common and stable species is the hexanuclear cluster, [Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂] .[6]

The structure consists of a core of six zirconium atoms bridged by oxygen and hydroxide groups, with the acetate ligands coordinating to the zirconium centers.[6] This complex, cage-like structure is a critical feature, as the decomposition pathway is not merely the breakdown of a simple salt but the controlled disassembly of this robust molecular architecture.

The Thermal Decomposition Pathway: A Multi-Stage Transformation

The conversion of this compound to zirconia is not a single-step event but a sequence of overlapping physical and chemical changes. This process can be systematically studied using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).[7] The decomposition generally proceeds through three major stages when heated in an oxidizing (air) or inert (nitrogen, argon) atmosphere.

Stage I: Dehydration (Approx. 50°C - 200°C)

The initial weight loss observed upon heating corresponds to the removal of physically adsorbed water and solvent molecules from the precursor powder. This is typically a gentle, endothermic process. The exact temperature range and weight loss depend on the precursor's hydration state and hygroscopicity.[3]

Stage II: Ligand Decomposition (Approx. 200°C - 500°C)

This is the most critical and complex stage, involving the decomposition of the acetate ligands and the collapse of the Zr-O-OH cluster framework. This stage is characterized by a significant and often rapid mass loss.[8]

-

Causality and Mechanism: The decomposition of the acetate groups is a highly exothermic process, as indicated by strong peaks in DTA curves. The energy released facilitates the further breakdown of the organic components. Mass spectrometry analysis of the evolved gases during this stage typically reveals the release of water (from dehydroxylation), carbon dioxide, acetone, and acetic acid fragments, indicating a complex series of bond-breaking and rearrangement reactions.[9] The formation of an acid anhydride intermediate which then decomposes has been proposed as a possible mechanism.[9]

Stage III: Residual Carbon Burnout and Crystallization (Approx. >500°C)

Following the primary decomposition of the organic ligands, a residual carbonaceous material often remains within the amorphous zirconia matrix. In an oxidizing atmosphere, this residue is burned off, leading to a final, smaller weight loss. Concurrently or subsequently, the amorphous zirconia gains sufficient thermal energy to overcome the activation barrier for nucleation and growth, transforming into a crystalline phase.[10]

-

Phase Transformation: The first crystalline phase to typically appear is the metastable tetragonal ZrO₂ (t-ZrO₂).[9][10] As the temperature increases further, this can transform into the thermodynamically stable monoclinic ZrO₂ (m-ZrO₂) phase.[9][10] The temperature of these crystallization events is highly sensitive to factors like heating rate, atmosphere, and the presence of impurities or dopants.[9]

The overall decomposition can be visualized as a sequential process:

Caption: Simplified pathway of the thermal decomposition of this compound.

Quantitative Analysis: Deconvolution of Decomposition Stages

Thermogravimetric analysis provides quantitative data on the mass loss associated with each decomposition stage. The following table summarizes typical findings from the thermal analysis of zirconium acetate precursors in both inert and oxidizing atmospheres.

| Stage | Temperature Range (°C) | Primary Process | Typical Mass Loss (%) | Gaseous Byproducts Evolved |

| I | 50 - 200 | Dehydration | 5 - 10% | H₂O |

| II | 200 - 500 | Ligand Decomposition & Dehydroxylation | 30 - 40% | H₂O, CO₂, Acetone, Acetic Acid |

| III | > 500 | Residual Carbon Burnout & Crystallization | 1 - 5% | CO₂ (in air) |

Note: These values are illustrative and can vary significantly based on the specific precursor stoichiometry and experimental conditions such as heating rate.

Experimental Protocols: A Self-Validating Workflow

To ensure the scientific integrity of the analysis, a multi-technique approach is essential. Each technique validates the findings of the others, creating a robust and trustworthy dataset.

Protocol for TGA-DTA-MS Analysis

This coupled technique provides simultaneous information on mass loss, thermal events, and evolved gas identity.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible onto the TGA-DTA balance.

-

Seal the furnace and purge with the desired gas (e.g., dry air or high-purity nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert or standardized oxidizing atmosphere.

-

Couple the gas outlet of the furnace to the inlet of a mass spectrometer.

-

-

Thermal Program:

-

Data Acquisition:

-

Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the mass spectra of the evolved gases (e.g., m/z = 18 for H₂O, 44 for CO₂, 43/58 for acetone fragments).

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the endothermic/exothermic peaks in the DTA curve and the corresponding gas evolution profiles from the MS data.

-

Protocol for In-Situ XRD Analysis

This protocol allows for the identification of crystalline phases as they form at elevated temperatures.

-

Sample Preparation: Place a thin layer of the precursor powder onto a high-temperature sample stage (e.g., platinum strip heater).

-

Instrument Setup:

-

Mount the sample stage in a high-temperature XRD chamber.

-

Evacuate and backfill the chamber with the desired atmosphere (air or inert gas).

-

-

Thermal & Diffraction Program:

-

Heat the sample to a series of target temperatures (e.g., 200°C, 400°C, 500°C, 600°C, 800°C), holding at each temperature for a sufficient time to acquire a diffraction pattern.

-

At each temperature step, collect an XRD pattern over a 2θ range relevant for zirconia polymorphs (typically 20-80°).

-

-

Data Analysis:

-

Analyze the collected diffraction patterns to identify the crystalline phases present at each temperature by comparing peak positions to standard diffraction databases (e.g., JCPDS) for tetragonal and monoclinic ZrO₂. Track the disappearance of the broad amorphous halo and the emergence and growth of sharp diffraction peaks.

-

The combination of these protocols provides a comprehensive and cross-validated understanding of the decomposition process.

Caption: Experimental workflow for the comprehensive characterization of thermal decomposition.

Conclusion

The thermal decomposition of this compound is a sophisticated, multi-stage process that begins with a stable hexanuclear cluster and culminates in the formation of crystalline zirconia. A thorough understanding, achieved through a synergistic application of thermal analysis, mass spectrometry, and diffraction techniques, is indispensable for controlling the synthesis of zirconia-based materials. By carefully manipulating experimental parameters such as the heating atmosphere and temperature ramp rates, researchers and developers can precisely tailor the phase composition, crystallinity, and ultimately, the functional performance of the final ceramic product. This guide provides the foundational knowledge and methodological framework necessary to achieve that control.

References

-

ResearchGate. (n.d.). Synthesis and thermal decomposition of a novel zirconium acetato-propionate cluster: [Zr12] | Request PDF. Retrieved from [Link]

-

ScienceDirect. (2012). Synthesis, crystal structure and thermal decomposition of Zr6O4(OH)4(CH3CH2COO)12. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition and Crystallization of Aqueous Sol-Gel Derived Zirconium Acetate Gels: Effects of the Additive Anions. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of zirconium oxyhydroxide. Retrieved from [Link]

-

PubChem. (n.d.). Zirconium acetate. Retrieved from [Link]

-

IAEA-INIS. (n.d.). Thermal decomposition process of zirconium oxide chloride octahydrate. Retrieved from [Link]

-

ACS Publications. (2011). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). Zirconium Acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN106117560B - Preparation method of aqueous solution of ployhydroxy zirconium acetate.

-

reposiTUm. (n.d.). ZrO2 films deposited by spray pyrolysis from water-based precursor solutions on glass and TCO substrates. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Thin Film Structures of Zirconium Oxide by Spray Pyrolysis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Yttria-Stabilized Zirconia Nanospheres from Zirconium-Based Metal–Organic Frameworks and the Dielectric Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

MDPI. (n.d.). Ceria–Zirconia Mixed Metal Oxides Prepared via Mechanochemical Grinding of Carbonates for the Total Oxidation of Propane and Naphthalene. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Zirconia-based nanomaterials: recent developments in synthesis and applications. Nanoscale Advances. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 3. chemneo.com [chemneo.com]

- 4. Page loading... [guidechem.com]

- 5. CN106117560B - Preparation method of aqueous solution of ployhydroxy zirconium acetate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Zirconium Di(acetate) Oxide

Introduction: The Significance of Zirconium Di(acetate) Oxide Solubility

This compound, often referred to as zirconyl acetate, is a key precursor in advanced materials science and chemical synthesis. Its utility in creating zirconia (ZrO₂) coatings, developing catalysts, waterproofing textiles, and formulating biocompatible hydrogels is fundamentally governed by its behavior in solution.[1][2] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates formulation strategies, reaction kinetics, and the final properties of manufactured materials.

This guide provides a comprehensive overview of the solubility of this compound across various solvent systems. We will delve into the underlying chemical principles, present qualitative and quantitative solubility data, outline a robust experimental protocol for solubility determination, and explore the complex aqueous chemistry that is crucial for its application in research and drug development.

The Chemistry of Dissolution: Theoretical Framework

The solubility of this compound is dictated by its complex chemical nature. The compound is not a simple salt but exists in aqueous solutions as a complex, neutral hydroxy-bridged species.[3] More accurately, it forms a hexanuclear cluster with the formula Zr₆O₄(OH)₄(CH₃CO₂)₁₂.[4][5] This structure, featuring a core of six zirconium atoms bridged by oxo and hydroxo groups and coordinated by acetate ligands, is central to its solubility characteristics.

The dissolution process is influenced by several factors:

-

Solvent Polarity: Polar solvents, particularly water, are effective due to their ability to interact with the polar Zr-O bonds and potentially displace acetate ligands.[6]

-

pH: The pH of the medium is critical. The compound is sold as a mildly acidic solution (pH 3.3-4.2), as this acidity helps to stabilize the zirconium species and prevent premature, uncontrolled hydrolysis and precipitation.[7][8]

-

Temperature: Temperature affects both the rate of dissolution and the equilibrium solubility. For this compound, elevated temperatures can also accelerate hydrolysis, leading to irreversible precipitation.[3][8]

-

Complexation: The presence of other ligands or complexing agents can significantly alter solubility by forming more stable, soluble zirconium complexes.[9]

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent system. While it is most commonly used in aqueous solutions, its behavior in other media is relevant for specialized applications.

Aqueous Systems

This compound is highly soluble in water.[6] One source quantifies its solubility as 931 g/L at 20°C.[7] However, this dissolution is not a simple physical process. Upon dissolving in water, the zirconium acetate complex undergoes significant hydrolysis. This is a chemical reaction with water that leads to the formation of various polynuclear hydroxo-bridged zirconium species. The stability of these aqueous solutions is therefore critically dependent on pH; as the pH decreases (becomes more acidic), the rate of hydrolysis increases.[8][10] Commercial solutions are typically supplied in dilute acetic acid to maintain a pH of 3.3 to 4.2, which ensures stability at room temperature.[1][7]

Organic Solvents

Information on the solubility in neat organic solvents is less prevalent, as the compound is primarily designed for aqueous applications. However, based on its polar nature, it is expected to have some solubility in polar organic solvents.

-

Alcohols: this compound demonstrates solubility in alcohols, which are polar, protic solvents capable of interacting with the zirconium complex.[6]

-

Other Organic Solvents: It is generally considered to have limited solubility in non-polar organic solvents. A related compound, zirconium acetate hydroxide, is noted to have better solubility in certain organic solvents than in water, suggesting that tailored zirconium acetate complexes could be designed for non-aqueous systems.[9]

Acidic and Basic Solutions

-

Acidic Conditions: The compound is stable in mildly acidic aqueous solutions. Stronger acidic conditions can lead to the displacement of acetate ions.[9]

-

Basic Conditions: In basic solutions, this compound will readily hydrolyze to form zirconium hydroxide (Zr(OH)₄), a process that drives the formation of zirconium acetate hydroxide intermediates.[8] This results in the precipitation of insoluble zirconium species.

Data Summary Table

| Solvent System | Solubility | Temperature | Key Considerations & Causality | Source(s) |

| Water | High (931 g/L) | 20°C | Soluble, but undergoes significant hydrolysis. Stability is pH-dependent. The polar water molecules interact with and stabilize the complex zirconium ions. | [6][7] |

| Dilute Acetic Acid | High | Room Temp. | This is the standard solvent for commercial solutions. The acidic pH (3.3-4.2) suppresses hydrolysis and maintains the stability of the zirconium species in solution. | [1][7] |

| Alcohols | Soluble | Room Temp. | As polar solvents, alcohols can interact with the polar zirconium complex, facilitating dissolution. | [6] |

| Non-Polar Solvents | Sparingly Soluble to Insoluble | Room Temp. | Lack of polarity prevents effective solvation of the ionic/polar zirconium complex. | [9] |

| Aqueous Base (e.g., NaOH) | Insoluble (Reacts) | Room Temp. | Reacts via hydrolysis to form insoluble zirconium hydroxide precipitates. | [8] |

The Central Role of Hydrolysis in Aqueous Solutions

The behavior of this compound in water cannot be discussed without focusing on hydrolysis. In aqueous media, the initial tetranuclear hydrolysis species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, rearranges in the presence of acetic acid to form the more stable hexanuclear cluster, Zr₆O₄(OH)₄(CH₃COO)₁₂.[4]

This equilibrium is dynamic and sensitive to changes in the environment:

-

Heating: Prolonged exposure to high temperatures can cause irreversible hydrolysis, leading to the formation of insoluble zirconium oxide/hydroxide precipitates.[3]

-

pH Changes: Decreasing the pH can accelerate hydrolysis.[10] Increasing the pH by adding a base will readily precipitate zirconium hydroxides.[8]

-

Dilution: Diluting the solution with water can shift the equilibrium, potentially favoring hydrolysis if the pH is not controlled.

This complex behavior is critical for its application. For instance, in sol-gel processes for creating zirconia coatings, a controlled hydrolysis of the zirconium acetate precursor is precisely what is required to form the desired oxide network.[1]

Experimental Protocol: Determination of Solubility

To provide actionable insights, this section details a trusted, self-validating methodology for determining the solubility of this compound, adapted from standard laboratory practices for inorganic salts.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination due to its simplicity and reliability. It relies on achieving equilibrium between the dissolved and undissolved solute.

Materials & Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials or flasks with airtight seals

-

Instrumentation for zirconium quantification (e.g., ICP-MS or gravimetric analysis equipment)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The key is to ensure that undissolved solid remains, guaranteeing saturation.

-

Equilibration: Seal the flask and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). The constant agitation ensures intimate contact between the solute and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant liquid. Immediately filter the sample using a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered saturated solution to a concentration suitable for analysis. Determine the concentration of zirconium in the solution using a validated analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high accuracy or by careful gravimetric analysis (evaporation of solvent and weighing the residue).

-

Calculation: Calculate the solubility in units of g/100 mL or mol/L based on the measured zirconium concentration and the dilution factor.

-

Validation: Repeat the experiment at least in triplicate to ensure the reproducibility and statistical validity of the results.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is a multifaceted topic, dominated by its complex chemistry in aqueous solutions. While highly soluble in water and polar organic solvents, its stability is intricately linked to pH and temperature due to hydrolysis.[3][6][7][8] For researchers and drug development professionals, a deep understanding of these solubility characteristics and the underlying hydrolysis mechanisms is paramount. This knowledge enables the precise control required to leverage this compound as a versatile precursor for a wide array of applications, from advanced material coatings to innovative biomedical technologies.[1]

References

-

Zirconium Acetate Solution . IndiaMART. [Link]

-

What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity? . Suoyi. [Link]

-

Zirconium acetate | C8H12O8Zr | CID 24237 . PubChem - NIH. [Link]

-

Solution species and crystal structure of Zr(IV) acetate . Helmholtz-Zentrum Dresden-Rossendorf. [Link]

-

Zirconium(IV) acetate . Wikipedia. [Link]

Sources

- 1. 乙酸锆 溶液 in dilute acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Zirconium acetate solution | Treibacher Industrie AG [treibacher.com]

- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 4. hzdr.de [hzdr.de]

- 5. Zirconium(IV) acetate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Zirconium acetate | 7585-20-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity? - China chemical material supplier - Suoyi [suoyi-group.com]

- 10. Zirconium acetate | C8H12O8Zr | CID 24237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis of zirconium di(acetate) oxide in aqueous solutions.

An In-Depth Technical Guide to the Hydrolysis of Zirconium Acetate in Aqueous Solutions

Introduction

Zirconium acetate, more accurately described in aqueous solutions as a complex zirconium hydroxo acetate species, serves as a critical precursor in numerous advanced applications, from the synthesis of high-performance zirconia (ZrO₂) ceramics and catalysts to its use as a crosslinking agent in polymers and a waterproofing agent for textiles.[1][2][3][4] The efficacy and reproducibility of these applications are fundamentally dictated by the behavior of the zirconium precursor in solution. Zirconium(IV) ions exhibit a profound tendency towards hydrolysis and polymerization in water, creating a complex chemical environment that can be both a challenge and an opportunity.[5] A thorough understanding of the hydrolysis mechanism of zirconium acetate is therefore paramount for researchers, materials scientists, and drug development professionals seeking to control the formation of zirconium-based materials, from nanoparticles to functional coatings.

This guide provides a detailed examination of the core principles governing the hydrolysis of zirconium acetate. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, the structural evolution of zirconium species in solution, and the critical factors that must be controlled to achieve desired outcomes.

The Fundamental Chemistry of Zirconium(IV) in Water: A Prelude to Complexity

Before introducing the acetate ligand, it is crucial to appreciate the inherent nature of the zirconium(IV) ion in an aqueous environment. Due to its high charge density (Zr⁴⁺), the bare ion does not exist. Instead, it coordinates with water molecules to form hydrated species. This high charge polarizes the O-H bonds of the coordinated water, making them highly acidic and prone to deprotonation, initiating hydrolysis even at very low pH.[5]

This initial hydrolysis leads to the formation of hydroxo- and oxo-bridges between zirconium centers, a process known as olation and oxolation. In the absence of other coordinating ligands, these reactions proceed to form a remarkably stable tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ , which is the dominant species in aqueous zirconium salt solutions.[5] The stability of this tetrameric core is a central theme in zirconium chemistry and serves as the starting point for understanding the influence of acetate ligands.

The Role of the Acetate Ligand: A Structural Transformation

The introduction of acetate ions into the aqueous zirconium system fundamentally alters the hydrolysis and polymerization pathway. Rather than simply replacing terminal water molecules on the pre-existing tetranuclear core, spectroscopic and diffraction studies have revealed a complete structural rearrangement.

Investigations using Zr K-edge Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy demonstrate that a stepwise increase of acetic acid in a Zr(IV) solution leads to the disassembly of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ species and the formation of a new, dominant structure: a hexanuclear oxo/hydroxo acetate cluster with the formula Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂ .[5][6] This uncharged cluster consists of an octahedral core of six zirconium atoms. The faces of this octahedron are capped by bridging oxo (O²⁻) and hydroxo (OH⁻) groups, and the edges are bridged by bidentate acetate ligands.[5] Remarkably, single-crystal X-ray diffraction has confirmed that this intricate structure is identical in both the solid state and in aqueous solution, highlighting its stability.[5]

Caption: Experimental workflow for a time-resolved hydrolysis study.

Mechanism and Application in Materials Synthesis

The controlled hydrolysis of zirconium acetate is not merely an academic exercise; it is the cornerstone of its use as a precursor for advanced materials. The process allows for the bottom-up synthesis of zirconium-based nanostructures.

The overall mechanism can be summarized as follows:

-

Initiation: An external stimulus (e.g., heat, pH change) increases the reactivity of the hexanuclear clusters.

-

Condensation: The clusters begin to link together through olation and oxolation reactions, eliminating water and acetate ligands.

-

Growth: These condensation reactions continue, leading to the formation of a growing network of Zr-O-Zr bonds, which manifests as an increase in viscosity and particle size.

-

Material Formation: Depending on the conditions, this network can form a continuous gel (sol-gel process) or discrete nanoparticles that precipitate from the solution. Subsequent heat treatment (calcination) removes residual organic components and crystallizes the amorphous hydrous zirconia into the desired phase (e.g., tetragonal or monoclinic ZrO₂). [1] This controlled pathway is exploited to produce:

-

Zirconia Nanoparticles: Used in catalysis, biomedical imaging, and as fillers to enhance the mechanical properties of composites. [1]* Functional Coatings: Hydrolysis at a substrate surface can be used to deposit thin, transparent films of zirconia for corrosion protection or to modify optical properties. [1]* Refractory Binders: The ability to form a strong, heat-resistant ceramic network upon hydrolysis and firing makes it an excellent binder for high-temperature refractory materials. [3]

Conclusion

The hydrolysis of zirconium acetate in aqueous solution is a complex process that transforms stable hexanuclear clusters into extended inorganic polymers and, ultimately, solid materials. Mastery of this process is essential for any scientist or engineer working with this versatile precursor. The key to success lies in the precise control of temperature, pH, and concentration. By understanding the causal relationships between these parameters and the underlying chemical mechanisms of olation and condensation, researchers can steer the reaction towards the desired outcome, be it stable solutions, monodisperse nanoparticles, or uniform coatings. The experimental and analytical workflows described herein provide a robust framework for the systematic investigation and exploitation of this fascinating and technologically important chemical system.

References

-

März, J., et al. Solution species and crystal structure of Zr(IV) acetate. Helmholtz-Zentrum Dresden-Rossendorf. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Zirconium acetate. PubChem Compound Summary for CID 24237. [Online] Available at: [Link]

-

März, J., et al. (2015). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 54(23), 11593–11599. [Online] Available at: [Link]

-

Guieu, V., et al. (2003). Hydrolysis of Zirconium Propoxide by an Esterification Reaction. Journal of Sol-Gel Science and Technology, 28, 137–146. [Online] Available at: [Link]

-

Connect Chemicals. Zirconium acetate (ZA) | CAS 7585-20-8. [Online] Available at: [Link]

-

Singh, S., et al. (2021). Zirconia-based nanomaterials: recent developments in synthesis and applications. RSC Advances, 11(48), 30056-30084. [Online] Available at: [Link]

-

Pereira, C. S., et al. (2021). Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV···ZrIV active site. Dalton Transactions, 50(1), 229-237. [Online] Available at: [Link]

-

Geiculescu, A. C., & Spencer, H. G. (2001). Thermal Decomposition and Crystallization of Aqueous Sol-Gel Derived Zirconium Acetate Gels: Effects of the Additive Anions. Journal of Sol-Gel Science and Technology, 22, 25-34. [Online] Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 3. Zirconium Acetate Solution, CAS Number: 7585-20-8 - Dixon Chew - Dixon Chew [dixonchew.co.uk]

- 4. Zirconium acetate (ZA) | CAS 7585-20-8 | Connect Chemicals [connectchemicals.com]

- 5. hzdr.de [hzdr.de]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of zirconium di(acetate) oxide

An In-Depth Technical Guide to the Spectroscopic Analysis of Zirconium Di(acetate) Oxide

Foreword: Beyond the Formula

This compound, often represented by simplified formulas like Zr(CH₃COO)₂O, is a compound of significant interest in materials science, catalysis, and as a precursor for advanced ceramics.[1][2] However, its true nature in solid-state and solution is far more complex than a simple monomeric formula suggests. Due to zirconium's strong tendency toward hydrolysis and polymerization, it typically exists as intricate oxo/hydroxo-bridged clusters.[3][4] Recent studies have identified stable hexanuclear clusters, such as Zr₆(O)₄(OH)₄(CH₃COO)₁₂, as predominant species in both solution and solid form.[5] This inherent complexity makes a multi-faceted spectroscopic approach not just beneficial, but essential for accurate characterization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this compound. We will move beyond rote procedures to explore the underlying principles, the rationale behind methodological choices, and the art of interpreting the resulting data to build a cohesive structural and chemical picture.

The Analytical Strategy: A Multi-Technique Approach

A single spectroscopic technique provides only one piece of the puzzle. A robust characterization of this compound relies on the synergistic application of several methods to probe different aspects of its structure and bonding. Our recommended workflow establishes a logical progression from foundational analysis to highly specific structural determination.

Caption: A logical workflow for the comprehensive characterization of this compound.

Vibrational Spectroscopy (FTIR & Raman): Probing the Ligand Environment

Vibrational spectroscopy is the cornerstone of analyzing metal carboxylates. It is highly sensitive to the coordination environment of the acetate ligands and the presence of Zr-O-Zr bridges.

The Underlying Principle: The Carboxylate Reporter

The diagnostic power of this technique lies in the vibrational frequencies of the carboxylate group (COO⁻). The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies is exquisitely sensitive to the way the acetate ligand binds to the zirconium center.[6] Understanding these modes is critical for accurate interpretation.[7]

Caption: Correlation between acetate coordination modes and vibrational frequency separation (Δν).

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in ambient air.

-

Sample Application: Place a small amount (1-5 mg) of the dry this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a primary source of irreproducibility.

-

Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation & Key Bands

The resulting spectrum provides a rich fingerprint of the compound.

| Wavenumber (cm⁻¹) | Assignment | Significance & Interpretation |

| ~3400 (broad) | O-H stretch | Indicates presence of adsorbed water or structural hydroxyl groups (Zr-OH).[3] Its presence is expected due to the hygroscopic nature of the material.[8] |

| ~1560 | ν_as(COO⁻) Asymmetric Carboxylate Stretch | The position of this band, relative to ν_s, is the primary diagnostic for coordination mode. |

| ~1450 | ν_s(COO⁻) Symmetric Carboxylate Stretch | In zirconium acetate, the Δν of ~110 cm⁻¹ strongly suggests a predominance of bidentate bridging or chelating acetate ligands.[3][9] |

| ~1020 | C-CH₃ rock | Confirms the presence of the acetate methyl group. |

| 700 - 400 | ν(Zr-O) | Broad, complex bands corresponding to vibrations of the Zr-O-Zr and Zr-O-C framework. The presence of bands in this region confirms the oxide/hydroxide core.[10] |

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry

XPS is an indispensable surface-sensitive technique that provides quantitative elemental composition and, crucially, the chemical (oxidation) state of the elements within the top 5-10 nm of the sample surface.

The Underlying Principle: The Photoelectric Effect

When the sample is irradiated with a focused beam of X-rays (typically Al Kα), core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy is calculated. The binding energy is unique to each element and is sensitive to its local chemical environment.

Experimental Protocol: XPS Analysis

-

Sample Mounting: Mount the finely ground powder onto a conductive carbon tape affixed to the XPS sample holder. Ensure a smooth, even layer.

-

Vacuum Introduction: Introduce the sample into the ultra-high vacuum (UHV) chamber of the spectrometer. The UHV is critical to prevent surface contamination and scattering of photoelectrons.

-

Survey Scan: Acquire a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution scans over the specific regions of interest: Zr 3d, O 1s, and C 1s. This is essential for chemical state analysis.

-

Charge Correction: Non-conductive samples may exhibit surface charging. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

Data Interpretation & Key Regions

Deconvolution of the high-resolution spectra reveals the different chemical species present.

| Element Region | Binding Energy (eV) | Assignment | Significance & Interpretation |

| Zr 3d | ~183.0 (3d₅/₂) | Zr⁴⁺ in ZrO₂/Zr-O-C | The position and spin-orbit splitting (Δ ≈ 2.4 eV) are characteristic of the +4 oxidation state.[11] The presence of a single doublet confirms the absence of reduced zirconium species. |

| O 1s | ~530.5 | Zr-O -Zr / Zr-O H | This component corresponds to the oxygen in the inorganic oxide/hydroxide lattice. |

| ~532.0 | C-O -Zr / C=O | This higher binding energy component is attributed to the oxygen atoms in the acetate ligands coordinated to zirconium.[9] The relative area of these peaks can quantify the acetate-to-oxide ratio at the surface. | |

| C 1s | ~284.8 | C -C, C -H | Adventitious carbon, used for charge referencing. |

| ~286.5 | C -O | Carbon in the acetate ligand bound to oxygen. | |

| ~289.0 | O-C =O | The carboxylate carbon. The presence of both carbon environments confirms the integrity of the acetate ligand. |

Advanced Characterization: EXAFS for Precision Structure

For an unambiguous determination of the local coordination environment around the zirconium atoms, Extended X-ray Absorption Fine Structure (EXAFS) is the definitive technique. It provides precise information on bond distances, coordination numbers, and the identity of neighboring atoms.

Studies using Zr K-edge EXAFS have been instrumental in confirming that the structure of zirconium acetate in both aqueous solution and the solid state is dominated by a hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂.[3][5] This technique revealed that each zirconium atom has a coordination number of 8, satisfied by four μ₃-oxygen atoms and four oxygen atoms from bridging carboxylate ligands, with Zr-O bond distances ranging from approximately 2.16 to 2.25 Å.[3] While requiring synchrotron access, EXAFS provides a level of structural detail that other lab-based techniques cannot match, making it the gold standard for validating structural models derived from other spectroscopic data.

Conclusion: A Synthesized Understanding

The spectroscopic characterization of this compound is a prime example of analytical chemistry requiring a holistic, multi-technique strategy. Vibrational spectroscopy defines the ligand coordination, XPS clarifies the surface chemistry and oxidation states, and advanced methods like EXAFS provide precise geometric parameters. By integrating the data from these complementary techniques, a researcher can confidently elucidate the complex oxo-carboxylate cluster structure of this versatile material, moving from a simple formula to a validated, three-dimensional chemical understanding.

References

-

PubChem . Zirconium acetate. National Center for Biotechnology Information. [Link]

-

Franke, K., et al. (2017). Solution species and crystal structure of Zr(IV) acetate. Helmholtz-Zentrum Dresden-Rossendorf. [Link]

-

American Elements . Zirconium Acetate. [Link]

-

AIRCC Publishing Corporation . Spectrophotometric determination of zirconium using chrome azurol s (cas) - as complexing agent in aqueous. [Link]

-

Franke, K., et al. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 56(5), 2473–2480. [Link]

-

Zircomet Limited . Zirconium Acetate. [Link]

-

MDPI . (2022). Application of Raman Spectroscopy for Studying Shocked Zircon from Terrestrial and Lunar Impactites: A Systematic Review. Minerals, 12(10), 1234. [Link]

-

ResearchGate . FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. [Link]

-

Elsevier . (2018). Structural chemistry of modified zirconium (IV) complexes: Preparation, spectroscopic characterization and DFT assisted optimize. Journal of Molecular Structure, 1157, 485-494. [Link]

-

ResearchGate . Zirconium oxidation at different temperatures. (a) Zr 3d XPS spectra.... [Link]

-

Dalal Institute . Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. [Link]

-

YouTube . (2019). ZrO2 Quantification by XPS Survey Data in CasaXPS. [Link]

-

ACS Publications . (1983). Zirconium-91 NMR spectrum of tetrakis(tetrahydroborato)zirconium: the zirconium-hydrogen coupling constant as a probe for a fast intramolecular process. Inorganic Chemistry, 22(23), 3378–3381. [Link]

-

Frye, G. C., et al. (1993). Structure and Chemical Sensing Applications of Zirconium Acetate Sol-Gel Films. Langmuir, 9(7), 1865–1871. [Link]

-

Nakamoto, K., et al. (1996). Correlation between the Vibrational Frequencies of the Carboxylate Group and the Types of Its Coordination to a Metal Ion: An ab Initio Molecular Orbital Study. The Journal of Physical Chemistry, 100(44), 17686–17691. [Link]

-

ResearchGate . FTIR Spectrum of ZrO2 nanoparticles and ZrO2/AgO nanocomposites. [Link]

-

911Metallurgist . (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

-

Royal Society of Chemistry . (2019). Salen complexes of zirconium and hafnium: synthesis, structural characterization and polymerization studies. Polymer Chemistry, 10(37), 5104-5121. [Link]

-

MDPI . (2021). Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study. Molecules, 26(16), 4983. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Zirconium Acetate Zircomet Limited - Zirconium Based Materials [zircomet.com]

- 3. hzdr.de [hzdr.de]

- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. chemneo.com [chemneo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Early-Stage Applications of Zirconium Di(acetate) Oxide in Pharmaceutical Research

Foreword: The Untapped Potential of a Versatile Precursor